molecular formula C30H33N3O4S B11524091 methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11524091
M. Wt: 531.7 g/mol
InChI Key: GTODKDGDKROYGW-UHFFFAOYSA-N
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Description

METHYL 2-[2-AMINO-3-CYANO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of METHYL 2-[2-AMINO-3-CYANO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps and the use of various reagents and catalysts. One common method involves the reaction of substituted anilines with cyanoacetic acid derivatives under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

METHYL 2-[2-AMINO-3-CYANO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with similar structural motifs. These compounds may have similar biological activities but differ in their specific properties and applications. Examples of similar compounds include polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives and other thiophene-based analogs .

Properties

Molecular Formula

C30H33N3O4S

Molecular Weight

531.7 g/mol

IUPAC Name

methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H33N3O4S/c1-30(2)14-21-26(22(34)15-30)24(17-10-12-18(36-3)13-11-17)20(16-31)27(32)33(21)28-25(29(35)37-4)19-8-6-5-7-9-23(19)38-28/h10-13,24H,5-9,14-15,32H2,1-4H3

InChI Key

GTODKDGDKROYGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

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